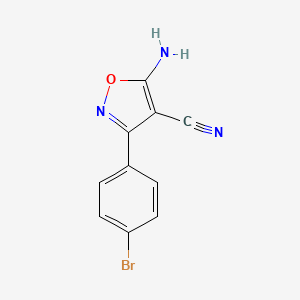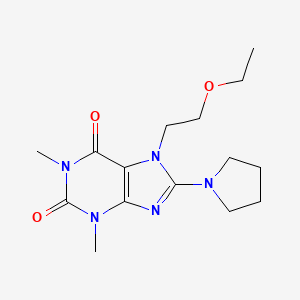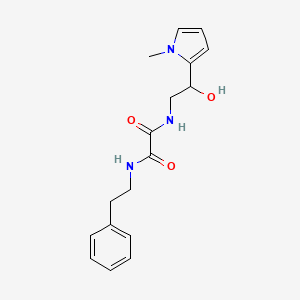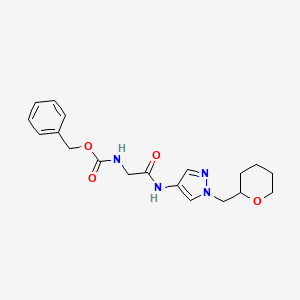
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile” is a heterocyclic organic compound . It is also known as “3-(4-Bromophenyl)isoxazol-5-amine” and has a molecular weight of 239.07 . The IUPAC name for this compound is "3-(4-bromophenyl)-1,2-oxazol-5-amine" .
Synthesis Analysis
The synthesis of isoxazole derivatives, like “this compound”, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrN2O . The InChI Key for this compound is RKWRDXQHQYRFCX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
The melting point of “this compound” is between 160-163ºC . It has a molecular weight of 239.07 . It has 3 H-Bond acceptors and 1 H-Bond donor .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, the compound is utilized in the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents, which demonstrate interesting chemical properties and potential applications in medicinal chemistry. Such compounds are formed through reactions involving hydrazine hydrate and morpholino-1,3-oxazole-4-carbonitrile, leading to the formation of products like 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile and 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Chumachenko et al., 2014).
Development of Novel Anticancer Agents
The compound also has applications in the development of novel anticancer agents. Research has shown that various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, synthesized and characterized by different spectroscopic methods, exhibited inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. This indicates the potential of derivatives of this compound in anticancer drug development (Kachaeva et al., 2018).
Role in Synthesizing Functional Molecules
This compound serves as a building block for the synthesis of a variety of functional molecules. For instance, it has been used as a starting material for synthesizing a range of molecules, including pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles. These synthesized compounds display structural diversity and potential for various applications, highlighting the versatility of this compound in organic synthesis (Lemaire et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-amino-3-(4-bromophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUIZTWTQMCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C#N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)



![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)


![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

